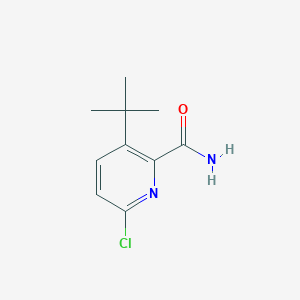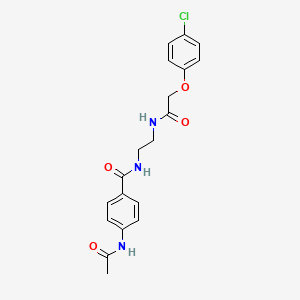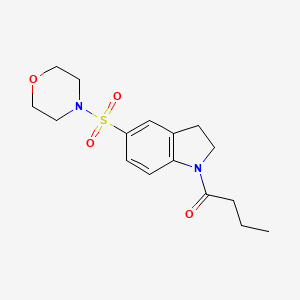![molecular formula C22H23N3O4 B3012116 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-84-7](/img/structure/B3012116.png)
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile" is a complex molecule that likely exhibits a range of interesting chemical properties and biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, compounds with similar structures have been synthesized using the Gewald synthesis technique, starting from ketones, malononitrile, a mild base, and sulfur powder . Additionally, the Vilsmeier-Haack reaction has been employed to create 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Another synthesis approach for related compounds is a three-component reaction using malononitrile, an aldehyde, and a nitrogen-containing compound like piperidine . An atom-efficient, green synthesis method has also been described for the synthesis of pyrano[3,2-c]pyridine-3-carbonitriles .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of these compounds. The crystal structure of a related compound revealed that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . Another study found that the atoms of a pyran ring in a similar compound were coplanar, which is unusual compared to other related compounds . The molecular and crystal structures of various substituted pyrans and pyridines have been established, showing different conformations such as boat shapes for the rings [7, 8, 9, 10].
Chemical Reactions Analysis
The related compounds have been used as starting materials for further chemical transformations. For example, a compound with a pyrazolinylpyridine structure was reacted with various reagents to yield new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines . These reactions often involve the addition of reagents that can react with the amino group or the carbonitrile moiety, leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often inferred from their molecular structures. The presence of multiple rings and functional groups such as amino, methoxy, and carbonitrile groups can significantly influence the compound's solubility, stability, and reactivity. The intermolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have a propensity to form solid-state networks, which could affect their melting points and solubility in various solvents [2, 5, 9].
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of similar compounds has been extensively studied. For instance, Ganapathy et al. (2015) explored the synthesis and structural analysis of a related compound, focusing on its crystal structure determined through X-ray diffraction (Ganapathy et al., 2015).
Catalytic Applications
- Nano-catalysts derived from related compounds have been developed. Goudarziafshar et al. (2021) reported the synthesis of a new catalyst using a related compound for the efficient synthesis of other complex molecules (Goudarziafshar et al., 2021).
Thermal and Optical Properties
- The thermal and optical properties of related pyridine derivatives have been studied. El-Menyawy et al. (2019) investigated the thermal stability and optical band gaps of such compounds (El-Menyawy et al., 2019).
Corrosion Inhibition
- Compounds with similar structures have been used as corrosion inhibitors. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and evaluated their effectiveness in inhibiting corrosion in mild steel (Dandia et al., 2013).
Quantum Studies and NLO Properties
- Halim et al. (2022) conducted quantum studies and evaluated the nonlinear optical (NLO) properties of a similar compound, highlighting its potential applications in materials science (Halim et al., 2022).
Synthesis of Fused Pyridine Derivatives
- Al-Issa (2012) reported the synthesis of new pyridine and fused pyridine derivatives, showcasing the versatility of these compounds in creating a variety of chemical structures (Al-Issa, 2012).
Supramolecular Aggregation Studies
- Research by Low et al. (2007) examined the supramolecular aggregation in pyridine derivatives, providing insights into their potential applications in molecular engineering (Low et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13-10-18-20(22(26)25(13)12-14-6-5-9-28-14)19(16(11-23)21(24)29-18)15-7-3-4-8-17(15)27-2/h3-4,7-8,10,14,19H,5-6,9,12,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCHRZXAANOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)


![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012049.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)
![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)
